DPP-4 Inhibitory Activity Comparison with Structural Analogs
The compound 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (a derivative of the target compound) was evaluated for DPP-4 inhibitory activity, demonstrating an IC50 of 6,460 nM [1]. In the same assay series, the unsubstituted phenyl analog (2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine exhibited an IC50 of >50,000 nM, while the 4-methoxyphenyl analog showed an IC50 of 28,500 nM. This represents an approximately 8-fold improvement in potency for the 4-chlorophenyl substitution over unsubstituted phenyl and a 4.4-fold improvement over 4-methoxyphenyl.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6,460 nM |
| Comparator Or Baseline | 2-Phenyl analog: >50,000 nM; 4-Methoxyphenyl analog: 28,500 nM |
| Quantified Difference | ~8-fold improvement vs. unsubstituted phenyl; 4.4-fold vs. 4-methoxyphenyl |
| Conditions | DPP-4 Drug Discovery Kit (Enzo Life Sciences) in vitro enzyme inhibition assay |
Why This Matters
The 4-chlorophenyl substitution provides a quantifiable potency advantage over other aryl substitutions in DPP-4 inhibition, a validated target for type 2 diabetes therapeutics.
- [1] BindingDB. (2016). BDBM166621: (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (5c). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154494 View Source
